4-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]azetidin-3-yl}oxy)pyridine
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Overview
Description
4-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]azetidin-3-yl}oxy)pyridine is a complex organic compound that features a combination of pyridine, azetidine, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]azetidin-3-yl}oxy)pyridine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methyl-1,3-thiazole with a suitable base to form the corresponding alcohol derivative.
Azetidine Formation: The azetidine ring is formed by reacting the thiazole derivative with an azetidine precursor under controlled conditions.
Coupling with Pyridine: The final step involves coupling the azetidine-thiazole intermediate with a pyridine derivative, typically using a coupling agent such as a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyridine ring, potentially leading to the formation of piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring, where various nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Medicinal Chemistry: Due to its unique structure, it can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Biological Studies: The compound can be used in studies investigating the biological activity of thiazole and azetidine derivatives.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]azetidin-3-yl}oxy)pyridine is not fully understood, but it is believed to interact with various molecular targets due to its structural features. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. The azetidine ring may also play a role in modulating biological activity by interacting with cellular membranes or proteins.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as thiazole and its derivatives are known for their biological activity, including antimicrobial and anticancer properties.
Azetidine Derivatives: Azetidine and its derivatives are studied for their potential use in pharmaceuticals, particularly as enzyme inhibitors.
Pyridine Derivatives: Pyridine and its derivatives are widely used in medicinal chemistry for their ability to interact with various biological targets.
Uniqueness
4-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]azetidin-3-yl}oxy)pyridine is unique due to the combination of three distinct moieties in a single molecule. This structural complexity allows for a wide range of potential interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-methyl-5-[(3-pyridin-4-yloxyazetidin-1-yl)methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-10-13(18-9-15-10)8-16-6-12(7-16)17-11-2-4-14-5-3-11/h2-5,9,12H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKCSHCSVFUDET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CN2CC(C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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